molecular formula C11H13NO B8772154 (2-Aminophenyl)(cyclobutyl)methanone

(2-Aminophenyl)(cyclobutyl)methanone

Cat. No.: B8772154
M. Wt: 175.23 g/mol
InChI Key: DXOMNZSXVZXSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminophenyl)(cyclobutyl)methanone is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-aminophenyl)-cyclobutylmethanone

InChI

InChI=1S/C11H13NO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5,12H2

InChI Key

DXOMNZSXVZXSIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Over a period of 1 h a solution of cyclobutyl bromide (13 g, 0.1 mol) in diethyl ether (150 ml) was added dropwise to a slurry of magnesium turnings (2.5 g, 0.11 mol) and a crystal of iodine in diethyl ether (20 ml) at reflux. The mixture was stirred for a further hour whereupon the Grignard solution was cannulated into a pressure equalising dropping funnel, attached to a three-necked round-bottomed flask, which was under an atmosphere of nitrogen. A solution of 2-aminobenzonitrile (3.78 g, 32 mmol) at 0° C. in diethyl ether (50 ml) was treated dropwise with the Grignard reagent prepared above, over a period of 15 min. Once the addition was complete, the mixture was warmed to room temperature and stirred for 16 h under nitrogen. The solution was cooled to 0° C., quenched with 5N hydrochloric acid (20 ml), and basified using solid sodium hydroxide (4 g). The aqueous solution was extracted with ethyl acetate (2×100 ml) and the combined organic layers were dried (Na2SO4) and evaporated. The residue was chromatographed on silica gel using 2:1 petrol:ethyl acetate as the eluant. This gave a yellow oil which was then azeotroped with toluene (2×80 ml) to-give the title compound (4 g, 71%) as a pale yellow solid. mp 55° C. 1H NMR (250 MHz, CDCl3) 5 1.72-2.48 (6H, m), 3.80-4.00 (1H, m), 6.23 (2H, brs), 6.50-6.61 (2H, m), 7.11-7.22 (1H, m), 7.45-7.54 (1H, m).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
71%

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